Dual-Mode MAO Isoform Selectivity via Concentration-Dependent Photolabeling
FNPA photodependently inhibits MAO-B at low concentrations (0.01–1 μM) but requires 15 μM to photoinactivate MAO-A, whereas the comparator NAP-dopamine inhibits both isoforms non-selectively [1][2]. This concentration window enables selective labeling of MAO-B under defined irradiation conditions, a feature not shared by structurally related aryl azides [3].
| Evidence Dimension | Photo-dependent MAO isoform selectivity |
|---|---|
| Target Compound Data | FNPA: MAO-B inhibition at 0.01–1 μM; MAO-A inhibition at 15 μM |
| Comparator Or Baseline | NAP-dopamine: inhibits both MAO-A and MAO-B photodependently |
| Quantified Difference | FNPA achieves isoform discrimination via concentration; NAP-dopamine does not |
| Conditions | Rat brain mitochondria (MAO-B) and human placenta (MAO-A) under 365 nm irradiation |
Why This Matters
Researchers needing to distinguish MAO-A vs. MAO-B active site topology can use FNPA as a conditional photoprobe, whereas non-selective aryl azides cannot resolve the isoforms.
- [1] Hsu MC, Shih JC. Photoaffinity labeling of human placental monoamine oxidase-A by 4-fluoro-3-nitrophenyl azide. Mol Pharmacol. 1988;33(2):237-241. View Source
- [2] Chen SA, Shih JC, Xu QP. 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase. Biochem Pharmacol. 1985;34(6):781-785. View Source
- [3] Hsu MC, Chen S, Shih JC. 4-Fluoro-3-nitrophenyl azide binding sites on purified beef liver monoamine oxidase B. Neurochem Int. 1987;10(2):167-172. View Source
